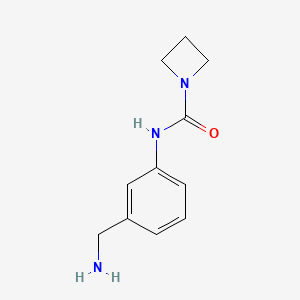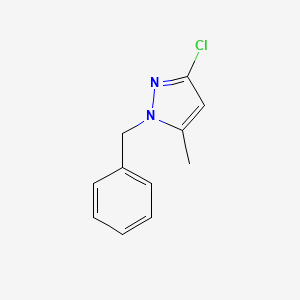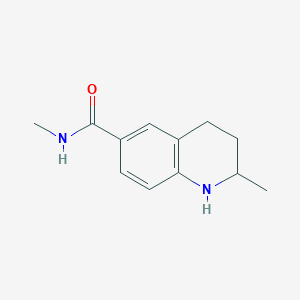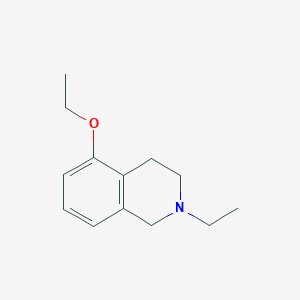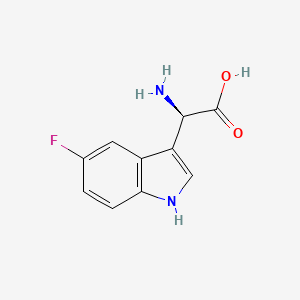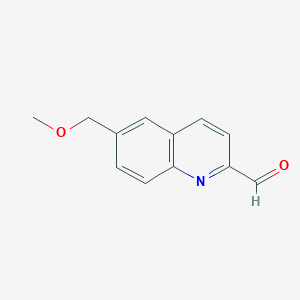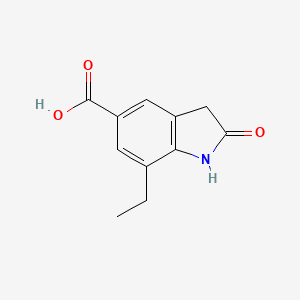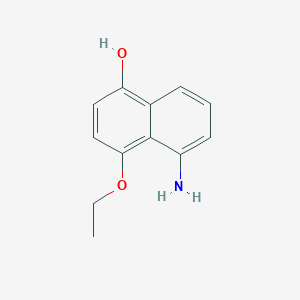
5-Amino-4-ethoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-ethoxynaphthalen-1-ol: is an organic compound belonging to the naphthalene family It features an amino group at the 5th position, an ethoxy group at the 4th position, and a hydroxyl group at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxynaphthalen-1-ol followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Amino-4-ethoxynaphthalen-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the amino and ethoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Deoxygenated naphthalene derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-4-ethoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicine include the development of pharmaceutical agents. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-4-ethoxynaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-methoxynaphthalen-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Amino-4-hydroxynaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
5-Amino-4-chloronaphthalen-1-ol: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness: 5-Amino-4-ethoxynaphthalen-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and interaction with biological membranes compared to its methoxy or hydroxyl analogs.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
5-amino-4-ethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-7-6-10(14)8-4-3-5-9(13)12(8)11/h3-7,14H,2,13H2,1H3 |
InChI-Schlüssel |
PGHLGEJRAKNYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)O)C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



